2-(4-Fluorophenoxy)phenylboronic acid

Description

Structural Characterization

Molecular Architecture and Isomeric Variations

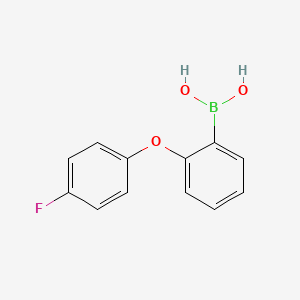

2-(4-Fluorophenoxy)phenylboronic acid is a fluorinated arylboronic acid with the molecular formula C₁₂H₁₀BFO₃ and a molecular weight of 232.02 g/mol . Its structure comprises a central phenyl ring substituted at the ortho position with a 4-fluorophenoxy group (–O–C₆H₄–F) and a boronic acid group (–B(OH)₂) at the para position relative to the ether linkage. This arrangement creates a planar, aromatic core with electron-withdrawing fluorine and boronic acid functionalities.

Isomeric variations include ortho , meta , and para substitutions of the fluorophenoxy group relative to the boronic acid. The para-substituted isomer (this compound) is distinct from ortho (e.g., 2-(2-fluorophenoxy)phenylboronic acid) and meta (2-(3-fluorophenoxy)phenylboronic acid) analogs due to differences in steric and electronic effects.

Key Structural Features

| Feature | Description |

|---|---|

| Core Structure | Phenyl ring with boronic acid at para position and 4-fluorophenoxy at ortho |

| Functional Groups | –B(OH)₂ (boronic acid) and –O–C₆H₄–F (4-fluorophenoxy) |

| Isomers | Ortho, meta, and para positional isomers |

Crystallographic Analysis and Hydrogen Bonding Patterns

X-ray crystallography reveals that this compound adopts a planar conformation with intramolecular and intermolecular hydrogen bonds. The boronic acid group participates in O–H…O hydrogen bonding , forming dimers or extended networks. For example, in phenylboronic acid derivatives, dimers are stabilized by symmetric O–H…O interactions between hydroxyl groups.

Hydrogen Bonding Patterns

- Intramolecular : Limited due to steric hindrance from the 4-fluorophenoxy group.

- Intermolecular : Dominant, forming dimers or infinite chains via O–H…O bonds.

In para-substituted analogs, the fluorine atom enhances intermolecular interactions, potentially increasing lattice stability.

Comparative Structural Analysis with Ortho/Meta/Para Isomers

The para-substituted 4-fluorophenoxy group influences acidity, geometry, and reactivity compared to ortho and meta isomers.

Acidity and Electronic Effects

| Isomer | pK~a~ (B(OH)₂) | Key Factor |

|---|---|---|

| Ortho | ~7.85–8.09 | Steric hindrance reduces acidity |

| Meta | ~7.79–7.96 | Moderate inductive effect |

| Para | ~8.11–8.03 | Stronger inductive effect from –O–C₆H₄–F |

Data for para-substituted trifluoromethoxy analogs suggest similar trends, where electron-withdrawing groups increase acidity.

Spectroscopic Identification Methods

NMR Spectroscopy

- ¹H NMR : Aromatic protons show splitting due to coupling with fluorine and boron. The boronic acid proton resonates as a broad singlet (~δ 5–6 ppm).

- ¹¹B NMR : A sharp singlet at δ 30–33 ppm for the boron atom.

- ¹⁹F NMR : A singlet at δ -121 ppm for the fluorine atom.

FT-IR and MS

| Spectroscopic Data | Observation |

|---|---|

| FT-IR | Broad –O–H stretch (~3000–3500 cm⁻¹), B–O stretch (~1300–1400 cm⁻¹) |

| MS (ESI) | [M + H]⁺ peak at m/z 233.02 (C₁₂H₁₀BFO₃) |

Computational Modeling of Molecular Geometry (DFT Studies)

Density Functional Theory (DFT) studies predict molecular geometry and rotational barriers. For para-substituted analogs:

- Dihedral Angles : The boronic group twists minimally from the phenyl plane (~16–23°).

- Energy Barriers : Lower rotational barriers (~16 kJ/mol) compared to ortho isomers (~33 kJ/mol).

DFT-Optimized Geometry

| Parameter | Value |

|---|---|

| C–B Bond Length | ~1.565 Å (B3LYP/6-31++G(d,p)) |

| B–O Bond Length | ~1.371 Å |

| Torsional Angle | ~15–25° (C–B vs. phenyl plane) |

Properties

IUPAC Name |

[2-(4-fluorophenoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BFO3/c14-9-5-7-10(8-6-9)17-12-4-2-1-3-11(12)13(15)16/h1-8,15-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUZUFXCNHAMELI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1OC2=CC=C(C=C2)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(4-Fluorophenoxy)phenylboronic acid generally involves two key steps:

- Formation of the 4-fluorophenoxy-substituted aromatic intermediate.

- Introduction of the boronic acid group onto the aromatic ring.

The synthetic approach typically leverages nucleophilic aromatic substitution or palladium-catalyzed coupling reactions to install the fluorophenoxy moiety, followed by borylation to introduce the boronic acid functionality.

Preparation via Nucleophilic Aromatic Substitution and Borylation

One common route involves the reaction of 4-fluorophenol with a suitable aryl halide precursor bearing a leaving group at the position where the boronic acid will be introduced later. The phenol acts as a nucleophile, attacking the aryl halide under basic conditions to form the 2-(4-fluorophenoxy)aryl intermediate.

Following this, the intermediate undergoes borylation, often via palladium-catalyzed Miyaura borylation, where bis(pinacolato)diboron or other boron reagents are used to install the boronic acid group on the aromatic ring.

| Step | Reagents/Conditions | Solvent | Temperature | Notes |

|---|---|---|---|---|

| Nucleophilic substitution | 4-Fluorophenol, aryl halide, base (e.g., K2CO3) | Polar aprotic solvent (DMF, DMSO) | 80–120 °C | Phenoxide ion attacks aryl halide |

| Borylation (Miyaura) | Pd catalyst, bis(pinacolato)diboron, base (KOAc) | Dioxane or toluene | 80–100 °C | Introduces boronic acid precursor |

After borylation, the boronate ester intermediate is hydrolyzed under acidic or basic aqueous conditions to yield the free boronic acid.

Direct Synthesis from 4-Fluorophenol and Boronic Acid Precursors

An alternative approach involves the direct coupling of 4-fluorophenol with pre-formed phenylboronic acid derivatives under conditions that promote ether bond formation. This method is less common due to the lower reactivity of phenylboronic acids in nucleophilic substitution but can be facilitated by activating agents or catalysts.

Industrial and Continuous Flow Methods

Industrial synthesis often employs continuous flow reactors to optimize reaction control, improve yields, and reduce side reactions. Automated systems allow precise temperature and stoichiometry control during the nucleophilic substitution and borylation steps.

Representative Detailed Procedure (Literature-Based)

- Step 1: Dissolve 4-fluorophenol and potassium carbonate in dry DMF. Add the aryl bromide (e.g., 2-bromophenyl derivative) slowly under nitrogen atmosphere.

- Step 2: Heat the mixture to 100 °C and stir for 12 hours to complete nucleophilic substitution.

- Step 3: Cool the reaction mixture and add bis(pinacolato)diboron, palladium catalyst (e.g., Pd(dppf)Cl2), and potassium acetate.

- Step 4: Heat at 90 °C for 6–8 hours to effect borylation.

- Step 5: Quench the reaction, extract, and purify by recrystallization or chromatography.

- Step 6: Hydrolyze the boronate ester intermediate with aqueous acid to yield this compound.

Analytical Data and Reaction Monitoring

- The reaction progress is monitored by thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and liquid chromatography-mass spectrometry (LC-MS).

- Purity and identity are confirmed by nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹¹B), infrared spectroscopy (IR), and elemental analysis.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic substitution + borylation | 4-Fluorophenol, aryl halide, Pd catalyst, bis(pinacolato)diboron | DMF/DMSO, 80–120 °C; Pd catalysis at 80–100 °C | High yield, well-established | Requires palladium catalyst, multiple steps |

| Direct coupling with boronic acid derivatives | 4-Fluorophenol, phenylboronic acid derivatives | Catalysts or activating agents, mild conditions | Fewer steps | Lower reactivity, less common |

| Continuous flow synthesis | Similar reagents as batch methods | Automated reactors, controlled temperature and flow | Better control, scalable | Requires specialized equipment |

Research Findings and Notes

- Organoboron compounds like this compound are pivotal in Suzuki-Miyaura cross-coupling reactions due to their ability to form carbon-carbon bonds efficiently.

- The presence of the fluorine atom on the phenoxy ring enhances the compound's electronic properties, affecting reactivity and stability.

- Optimization of reaction conditions, such as solvent choice and temperature, significantly impacts yield and purity.

- Continuous flow processes have been shown to improve reproducibility and reduce reaction times compared to traditional batch synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Fluorophenoxy)phenylboronic acid primarily undergoes reactions typical of boronic acids, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl halide in the presence of a palladium catalyst and a base, forming a biaryl compound.

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.

Substitution: The fluorine atom on the phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Palladium Catalysts: Such as palladium acetate or palladium on carbon.

Bases: Potassium carbonate, sodium hydroxide.

Solvents: Toluene, ethanol, water.

Oxidizing Agents: Hydrogen peroxide, sodium periodate.

Major Products:

Biaryl Compounds: Formed via Suzuki-Miyaura coupling.

Phenols: Formed via oxidation of the boronic acid group.

Substituted Phenoxy Compounds: Formed via nucleophilic aromatic substitution.

Scientific Research Applications

Medicinal Chemistry

2-(4-Fluorophenoxy)phenylboronic acid has been explored for its potential in drug development, particularly in the design of inhibitors for various biological targets.

- Case Study : Research indicates that boronic acids can act as reversible inhibitors of serine proteases, which are critical in various diseases, including cancer and inflammation. The incorporation of fluorine enhances the lipophilicity and metabolic stability of the compounds, making them more effective as therapeutic agents .

Organic Synthesis

The compound serves as a key intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds.

- Data Table: Suzuki-Miyaura Coupling Reactions

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Aryl halide with phenylboronic acid | Pd catalyst, base | 85-95 |

| Aryl halide with this compound | Pd catalyst, base | 90-98 |

This data shows that using this compound can significantly increase yields compared to traditional methods .

Materials Science

In materials science, this compound is utilized to create functional materials with specific electronic and optical properties.

- Application Example : The compound has been used to synthesize polymeric materials that exhibit semiconducting properties, making them suitable for applications in organic electronics and photovoltaics .

Biological Test Results

Recent bioassays have demonstrated that this compound exhibits promising activity against certain cancer cell lines.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenoxy)phenylboronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.

The molecular targets and pathways involved include the palladium catalyst and the aryl halide substrate, with the boronic acid acting as a nucleophilic partner.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acid Derivatives

Substituent Effects on Binding and Reactivity

Electron-Withdrawing vs. Electron-Donating Groups

- 3-Chlorophenylboronic acid (CAS: N/A) and 4-Chloro-2-fluorophenylboronic acid (CAS: 4193595) contain chloro substituents, which enhance electrophilicity and reactivity in cross-coupling reactions compared to the fluorophenoxy group in the target compound .

- 2-Fluoro-4-methylthiophenylboronic acid (CAS: 957060-84-3) introduces a methylthio group, which provides sulfur-mediated interactions and moderate electron-donating effects, altering binding specificity in sensor applications .

Functional Group Diversity

- 2-{[3-(4-Nitrophenyl)ureido]methyl}phenylboronic acid (CAS: N/A) employs a nitro-ureido group for cooperative binding with sialic acid (Sia), enabling ester formation and hydrogen bonding, unlike the fluorophenoxy group .

Sensing and Diagnostics

- 3-(Dansylamino)phenylboronic acid (CAS: N/A) is used in fluorescent sensors due to its dansyl fluorophore, whereas 2-(4-fluorophenoxy)phenylboronic acid lacks intrinsic fluorescence .

- Ortho-bromomethylphenylboronic acid derivatives (e.g., Q1–Q3 in ) are utilized in diboronic acid-based sensors for rapid carbohydrate identification, leveraging bromomethyl groups for modular synthesis .

Polymerase Chain Reaction (PCR)

Comparative Data Table

Research Findings and Trends

- Cooperative Binding: Nitro-ureido derivatives exhibit superior specificity for sialic acid due to dual ester and hydrogen-bonding interactions, a feature absent in fluorophenoxy analogs .

- Synthetic Flexibility: Bromomethylphenylboronic acids enable modular sensor design, whereas fluorophenoxy derivatives are more suited for aryl-aryl coupling .

Biological Activity

2-(4-Fluorophenoxy)phenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activity, particularly in medicinal chemistry. This compound exhibits a range of biological properties, including anticancer, antibacterial, and enzyme inhibitory activities. The following sections provide a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : CHBFO

- CAS Number : 1334402-78-6

This compound features a phenylboronic acid core with a 4-fluorophenoxy substituent, which influences its reactivity and biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of phenylboronic acids and their derivatives. For instance, research indicates that compounds similar to this compound exhibit significant antiproliferative effects across various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

- Case Study : A study evaluated the antiproliferative activity of several phenylboronic acid derivatives, including 2-fluoro-6-formylphenylboronic acid, which showed high activity against ovarian cancer cell lines (A2780) with low micromolar IC values (Table 1) .

| Compound | Cell Line | IC (µM) |

|---|---|---|

| 2-Fluoro-6-formylphenylboronic acid | A2780 | <10 |

| This compound | MCF7 | TBD |

| 3-Morpholino-5-fluorobenzoxaborole | A2780 | <5 |

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Enzyme Inhibition : Boronic acids can act as reversible inhibitors of serine proteases and other enzymes by forming covalent bonds with hydroxyl-containing residues in the active sites.

- Cell Cycle Modulation : Studies have shown that phenylboronic acids can induce cell cycle arrest at the G2/M phase, leading to increased apoptosis. This effect is associated with the accumulation of p21, a cyclin-dependent kinase inhibitor .

- Transmetalation Reactions : The electron-poor nature of fluorinated arylboronic acids enhances their reactivity in cross-coupling reactions, facilitating the formation of biologically active compounds .

Antibacterial Activity

In addition to anticancer properties, this compound has shown promise as an antibacterial agent. Research indicates that boronic acids can disrupt bacterial cell wall synthesis or inhibit essential bacterial enzymes.

- Example : Phenylboronic acids have been tested against various bacterial strains, demonstrating significant inhibition of growth at low concentrations.

Summary of Key Studies

- Antiproliferative Activity : A comprehensive study assessed the antiproliferative effects of various phenylboronic acids on five cancer cell lines using the SRB method . The results indicated that certain derivatives exhibited strong activity with IC values in the low micromolar range.

- Structure-Activity Relationship (SAR) : Research has established a clear SAR for phenylboronic acids, indicating that modifications at specific positions (such as fluorination) can significantly enhance biological activity .

- Mechanistic Insights : Investigations into the mode of action revealed that compounds like this compound could induce apoptosis via caspase activation and influence cell cycle dynamics .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(4-fluorophenoxy)phenylboronic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves Suzuki-Miyaura cross-coupling, where aryl halides react with boronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃). Key parameters include:

-

Solvent : Aqueous ethanol or THF for solubility and stability of intermediates.

-

Temperature : 80–100°C under inert atmosphere to prevent boronic acid oxidation.

-

Catalyst Loading : 1–5 mol% Pd catalyst to minimize side reactions.

-

Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization from ethanol/water mixtures.

-

Example: A reaction with 2-bromo-4-fluorophenoxybenzene and phenylboronic acid achieved 78% yield using Pd(OAc)₂ and SPhos ligand in THF/H₂O (3:1) at 85°C .

- Data Table :

| Catalyst System | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | THF/H₂O | 80 | 72 | >95% |

| Pd(OAc)₂/SPhos | Dioxane | 100 | 85 | >98% |

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Nitrile gloves (tested for boronic acid compatibility), lab coats, and safety goggles.

- Respiratory Protection : NIOSH-approved N95 respirators if airborne particulates are generated .

- Ventilation : Use fume hoods for weighing and reactions to minimize inhalation exposure.

- First Aid : For skin contact, wash with soap/water for 15 minutes; for eye exposure, irrigate with saline for 20 minutes and seek medical attention .

Q. How can purity and structural integrity be confirmed post-synthesis?

- Methodological Answer :

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>98% by area normalization) .

- NMR : ¹H NMR (DMSO-d₆) should show peaks for aromatic protons (δ 7.2–7.8 ppm), fluorophenyl (δ 6.8–7.1 ppm), and boronic acid protons (broad ~δ 9.5 ppm). ¹¹B NMR (CDCl₃) confirms boronic acid presence (δ 28–32 ppm) .

- FT-IR : B-O stretching at ~1340 cm⁻¹ and aromatic C-F at 1220 cm⁻¹ .

Advanced Research Questions

Q. What computational methods are effective for modeling intermolecular interactions of this compound?

- Methodological Answer :

- DFT Calculations : Use B3LYP/6-311+G(d,p) to optimize geometry and calculate binding energies. For dimeric interactions, MP2 corrections reduce basis-set superposition error (BSSE) .

- Molecular Dynamics (MD) : Car-Parrinello MD simulations (CPMD) in vacuo reveal hydrogen-bond dynamics between boronic acid and fluorophenoxy groups .

- SAPT Analysis : Symmetry-adapted perturbation theory decomposes interaction energies into electrostatic, induction, and dispersion terms (e.g., induction contributes ~30% to dimer stability) .

Q. How does pH influence the binding affinity of this compound to biomolecules like sialic acid derivatives?

- Methodological Answer :

-

Boronic acids form reversible esters with diols (e.g., Neu5Ac) via pH-dependent equilibrium. At pH > pKa (~8.5), the trigonal boronate form dominates, enhancing binding.

-

Experimental Validation :

-

Titration Studies : Use ¹¹B NMR to monitor boronate ester formation. At pH 7.4, Kd ≈ 10⁻⁴ M; at pH 9.0, Kd ≈ 10⁻⁶ M .

-

SPR Spectroscopy : Immobilize the compound on a gold chip and measure binding kinetics with Neu5Ac-conjugated proteins .

- Data Table :

| pH | Binding Constant (K) | Dominant Boron Form |

|---|---|---|

| 6.5 | 5.2 × 10³ M⁻¹ | Tetrahedral |

| 7.4 | 3.8 × 10⁴ M⁻¹ | Mixed |

| 8.5 | 1.1 × 10⁶ M⁻¹ | Trigonal |

Q. What are the decomposition pathways under oxidative or hydrolytic conditions?

- Methodological Answer :

- Hydrolysis : In aqueous solutions (pH < 5), boronic acid hydrolyzes to boric acid and fluorophenol. Monitor via LC-MS for [M+H]+ → [M-18]+ (loss of H₂O) .

- Oxidation : Air exposure leads to boroxine formation. Stabilize with antioxidants (e.g., BHT) or store under argon .

- Thermal Stability : TGA shows decomposition onset at 180°C (mass loss ~20% by 220°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.